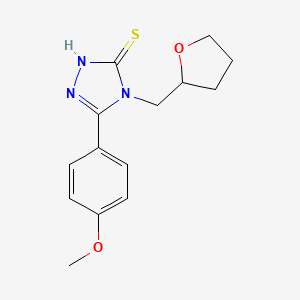

5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-18-11-6-4-10(5-7-11)13-15-16-14(20)17(13)9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUUMQJLYGAOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2CC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to a variety of triazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is C14H17N3O2S, with a molecular weight of 291.37 g/mol. The compound features a triazole ring, which is known for its ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds containing triazole rings exhibit potent activity against various bacterial strains and fungi.

- Synthesis and Testing : The synthesis of this compound involves reacting appropriate precursors to form the triazole structure. Characterization techniques such as FTIR and NMR spectroscopy confirm the successful formation of the compound. Antimicrobial testing typically employs methods like agar diffusion to assess efficacy against pathogens .

-

Case Studies :

- In a study published in Istanbul University Press, several triazole derivatives were synthesized and tested for antimicrobial activity. Compounds similar to 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated promising results against both Gram-positive and Gram-negative bacteria .

- Another investigation into related triazole compounds revealed their effectiveness against yeast-like fungi, suggesting potential applications in treating fungal infections .

Antifungal Properties

The antifungal capabilities of triazoles are particularly noteworthy. They are often used as fungicides in agriculture and as therapeutic agents in medicine.

- Mechanism of Action : Triazoles inhibit ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This mechanism makes them effective against a broad spectrum of fungi .

- Research Findings : The compound has been noted for its ability to combat resistant strains of fungi, which is critical given the rising incidence of antifungal resistance globally .

Mécanisme D'action

The mechanism of action of 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets The triazole ring can bind to enzymes and receptors, inhibiting their activity The compound may also interfere with cellular pathways, leading to its biological effects

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Phenyl-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- 5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- 5-(4-Methylphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, making it a valuable molecule for further research and development.

Activité Biologique

5-(4-Methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H17N3O2S

- Molecular Weight : 291.37 g/mol

- CAS Number : 380574-72-1

This triazole derivative features a methoxyphenyl group and an oxolan-2-ylmethyl moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrate:

- Antifungal Activity : It has been noted that mercapto-substituted 1,2,4-triazoles possess strong antifungal effects. For instance, they have shown superior antifungal activity compared to standard treatments like bifonazole .

- Antibacterial Activity : The compound exhibits bactericidal activity comparable to streptomycin against various bacterial strains, although it may show varying effectiveness against specific pathogens such as Enterobacter cloacae and Salmonella species .

Anti-inflammatory Properties

The potential anti-inflammatory effects of triazole derivatives have been highlighted in studies focusing on their interaction with cyclooxygenase enzymes (COX). The compound is believed to inhibit COX-1 effectively, which plays a crucial role in prostaglandin biosynthesis . This mechanism suggests its applicability in developing anti-inflammatory medications.

Structure-Activity Relationship (SAR)

The presence of both the methoxyphenyl and oxolan groups in 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. A comparison of its structure with other triazole derivatives reveals the following:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol | Furan ring instead of methoxyphenyl | Antimicrobial | Lacks oxolan group |

| 5-(4-cyclopentyloxyphenyl)-4H-[1,2,4]-triazole | Cyclopentyloxy group | Antifungal | Different alkoxy substituent |

| 5-(3-methoxyphenyl)-4H-[1,2,4]-triazole | Different methoxy position | Anticancer | Structural variation in phenyl ring |

The unique combination of functional groups in this compound may enhance its selectivity and efficacy against target biological systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives. For instance:

- Molecular Docking Studies : Research involving molecular docking has indicated that triazole derivatives can effectively bind to active sites of enzymes like COX. These studies help elucidate the binding affinity and potential therapeutic applications of such compounds .

- In Vitro Evaluations : Compounds derived from similar scaffolds have been validated for their inhibitory activities against various beta-lactamases and other enzymes relevant to infectious diseases . These findings suggest that modifications in the triazole structure can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of hydrazinecarbothioamide precursors. For example, cyclization of thiosemicarbazides under basic or acidic conditions yields the triazole-thiol core. Key intermediates are characterized using ¹H-NMR , LC-MS , and elemental analysis to confirm structural integrity . Optimization may include varying reaction temperatures, solvent systems (e.g., ethanol or DMF), and catalysts (e.g., NaOH or HCl) to improve yields .

Q. How is the crystal structure of this compound elucidated, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction is the gold standard for structural determination. Parameters such as unit cell dimensions (e.g., monoclinic space group), bond angles, and torsion angles are analyzed to confirm stereochemistry. Computational tools like Mercury or OLEX2 refine the data, revealing intermolecular interactions (e.g., hydrogen bonding) that influence stability and packing .

Q. What spectroscopic techniques are critical for validating the compound’s purity and functional groups?

- Methodology :

- ¹H-NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, oxolane protons as multiplet signals).

- FT-IR : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

- LC-MS : Validates molecular weight and detects impurities (<95% purity requires re-purification) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what are common pitfalls in interpreting results?

- Methodology : Docking software (e.g., AutoDock Vina ) models interactions between the compound and target proteins (e.g., enzymes or receptors). Key steps include:

- Preparing the ligand (protonation states, energy minimization).

- Selecting binding sites based on crystallographic data.

- Validating docking poses via RMSD calculations.

- Data Contradictions : False positives may arise if solvent effects or protein flexibility are ignored. Cross-validation with experimental assays (e.g., enzyme inhibition) is critical .

Q. How do quantum chemical calculations (DFT) enhance understanding of electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Thermodynamic stability via Gibbs free energy.

- These insights guide synthetic modifications for enhanced bioactivity .

Q. What strategies resolve discrepancies between in silico ADME predictions and experimental pharmacokinetic data?

- Methodology :

- In Silico Tools : SwissADME predicts parameters like log (lipophilicity) and bioavailability.

- Experimental Validation : In vitro assays (e.g., Caco-2 permeability, microsomal stability) test absorption/metabolism.

- Contradictions : Poor solubility predicted computationally but observed experimentally may require formulation adjustments (e.g., co-solvents or salt formation) .

Q. How are alkylated or Mannich base derivatives designed to improve pharmacological profiles?

- Methodology :

- Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide) in basic media to enhance lipophilicity.

- Mannich Bases : Introduce amine-containing side chains via formaldehyde and secondary amines, improving water solubility.

Q. What crystallographic challenges arise when analyzing analogs with flexible substituents (e.g., oxolane rings)?

- Methodology : Flexible groups complicate crystal packing. Solutions include:

- Cryocrystallography (100 K) to reduce thermal motion.

- High-resolution detectors (e.g., CCD area detectors) to capture weak diffraction.

- Twinned crystal analysis using software like TWINABS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.